![molecular formula C31H30O2 B12538885 4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol CAS No. 866141-24-4](/img/structure/B12538885.png)
4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol is a complex organic compound characterized by its biphenyl structure with additional phenolic and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol typically involves the reaction of 4,4’-dihydroxybiphenyl with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of biphenylquinone derivatives.
Reduction: Formation of biphenyl derivatives with reduced aromaticity.
Substitution: Formation of alkylated or acylated biphenyl derivatives.
Scientific Research Applications
4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit or activate certain pathways, leading to changes in cellular functions. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: A simpler biphenyl derivative with two hydroxyl groups.
4,4’-Bis(4-aminophenoxy)biphenyl: A biphenyl derivative with amino and phenoxy groups.
Properties
CAS No. |
866141-24-4 |
|---|---|
Molecular Formula |
C31H30O2 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-[cyclohexyl-(4-hydroxyphenyl)-(4-phenylphenyl)methyl]phenol |
InChI |
InChI=1S/C31H30O2/c32-29-19-15-27(16-20-29)31(25-9-5-2-6-10-25,28-17-21-30(33)22-18-28)26-13-11-24(12-14-26)23-7-3-1-4-8-23/h1,3-4,7-8,11-22,25,32-33H,2,5-6,9-10H2 |
InChI Key |
JSPFDEMGCYKVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


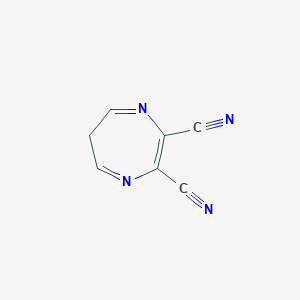
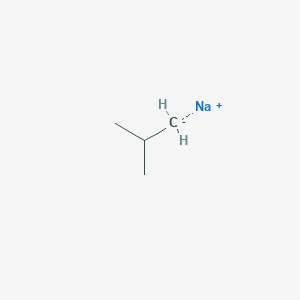
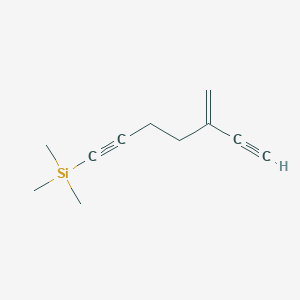
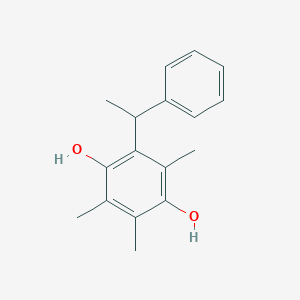
![3-(3-Nitrophenyl)-6-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538837.png)
![3-[(Undec-10-en-1-yl)sulfanyl]propan-1-ol](/img/structure/B12538842.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentyloxy)phenyl]-](/img/structure/B12538848.png)
![2-{[3-(Methylsulfanyl)acryloyl]amino}ethyl acetate](/img/structure/B12538862.png)
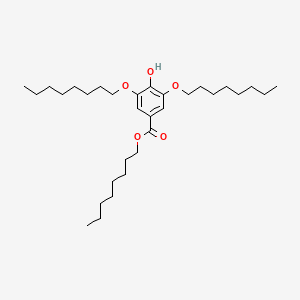
silyl}oxy)hex-5-en-2-one](/img/structure/B12538865.png)
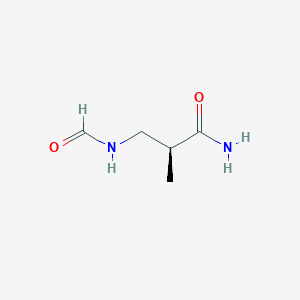
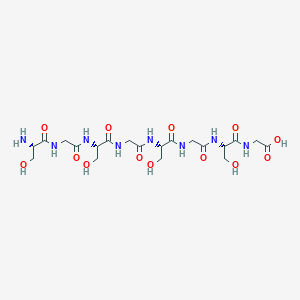
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)

